

Comparative evaluation of different grades of Carbopol for hydrogel formulation

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to Carbopol Grades for Optimal Hydrogel Formulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different Carbopol grades for hydrogel formulations, offering objective performance analysis supported by experimental data. This document is intended to assist in the selection of the most suitable Carbopol polymer to achieve desired hydrogel characteristics for various pharmaceutical and biomedical applications.

Introduction to Carbopol Polymers in Hydrogels

Carbopol polymers are high molecular weight, cross-linked polymers of acrylic acid.[1][2] They are widely used as gelling agents in pharmaceutical formulations due to their high viscosity, excellent stability, and bioadhesive properties.[3][4] When dispersed in water and neutralized, Carbopol polymers form hydrogels, which are three-dimensional networks capable of retaining large amounts of water.[5][6] The choice of Carbopol grade significantly impacts the physicochemical properties of the resulting hydrogel, including viscosity, swelling behavior, and drug release profile.[7][8]

Different grades of Carbopol are distinguished by their cross-link density, polymerization solvent, and molecular weight.[1][2][6] For instance, Carbopol 934P is cross-linked with allyl



sucrose and polymerized in benzene, while Carbopol 971P and 974P are cross-linked with allyl pentaerythritol and polymerized in ethyl acetate.[1][2] Carbopol 971P has a slightly lower level of cross-linking agent than Carbopol 974P.[1] These structural differences lead to variations in their performance as hydrogel formers.

Comparative Evaluation of Carbopol Grades

The selection of a suitable Carbopol grade is critical for the successful formulation of a hydrogel with the desired characteristics. This section provides a comparative overview of the performance of different Carbopol grades based on key hydrogel evaluation parameters.

Physicochemical Properties

The following table summarizes the typical physicochemical properties of hydrogels formulated with different Carbopol grades. It is important to note that the exact values can vary depending on the concentration of the polymer, the neutralizing agent used, and the presence of other excipients in the formulation.



Carbopol Grade	Typical Concentrati on (%)	Resulting Viscosity (cP)	Swelling Index (%)	pH of Gel	Key Characteris tics
Carbopol 934P	0.5 - 2.0	High	Moderate	5.5 - 7.5	Forms opaque gels, good for topical and oral controlled- release formulations. [7][9]
Carbopol 940	0.5 - 2.0	Very High	High	5.0 - 7.0	Forms clear, sparkling gels, suitable for topical applications. [5][10][11]
Carbopol 971P	0.5 - 1.5	Low to Moderate	High	6.0 - 7.5	Provides long flow properties, ideal for oral suspensions and controlled-release tablets.[2]
Carbopol 974P	0.5 - 1.5	Moderate to High	Moderate	6.0 - 7.5	Exhibits short flow properties, used in oral and mucoadhesiv e



					formulations. [2][7]
Carbopol Ultrez 10	0.5 - 1.5	High	High	5.5 - 7.0	Self-wetting and disperses quickly, offering ease of handling.

In Vitro Drug Release Performance

The rate and extent of drug release from a hydrogel are significantly influenced by the type and concentration of the Carbopol polymer. The following table provides a qualitative comparison of the drug release characteristics of different Carbopol grades.



Carbopol Grade	Typical Drug Release Profile	Factors Influencing Release	
Carbopol 934P	Sustained Release	Higher viscosity and cross-link density lead to slower drug diffusion.[1]	
Carbopol 940	Sustained Release	High viscosity can retard drug release; the release rate is often dependent on drug solubility.[11]	
Carbopol 971P	Faster Release (compared to 934P/974P)	Lower viscosity and cross- linking facilitate faster drug diffusion.[2]	
Carbopol 974P	Sustained Release	Higher cross-link density compared to 971P results in a more controlled release.[7]	
Carbopol Ultrez 10	Sustained Release	The release profile can be modulated by adjusting the polymer concentration.[13]	

Experimental Protocols

This section details the methodologies for the key experiments used to evaluate the performance of Carbopol hydrogels.

Preparation of Hydrogel

- Dispersion: Slowly disperse the required amount of Carbopol polymer in distilled water with constant stirring using a mechanical stirrer until a uniform dispersion is obtained.[7][10]
- Hydration: Allow the dispersion to hydrate for at least 30 minutes to ensure complete swelling of the polymer particles.
- Neutralization: Add a neutralizing agent, such as triethanolamine (TEA) or sodium hydroxide,
 dropwise while stirring until the desired pH (typically between 6.0 and 7.5) is achieved and a



clear or translucent gel is formed.[7][10]

• Drug Incorporation: If applicable, dissolve or disperse the active pharmaceutical ingredient (API) in a suitable solvent and incorporate it into the hydrogel base with gentle mixing.

Determination of pH

The pH of the prepared hydrogel formulations is measured using a calibrated digital pH meter at room temperature.[7][10]

Viscosity Measurement

The viscosity of the hydrogel is determined using a Brookfield viscometer or a rotational rheometer at a controlled temperature (e.g., 25°C or 37°C).[7][14] The viscosity is typically measured at different rotational speeds to assess the shear-thinning behavior of the hydrogel. [14]

Swelling Index Determination

- A known weight of the dried hydrogel is immersed in a specific medium (e.g., distilled water, phosphate buffer) at a constant temperature (e.g., 37°C).[7][15]
- At predetermined time intervals, the hydrogel is removed from the medium, excess surface water is gently blotted with filter paper, and the swollen hydrogel is weighed.
- The swelling index is calculated using the following formula:[7] Swelling Index (%) = [(Wt Wo) / Wo] x 100 Where Wt is the weight of the swollen hydrogel at time t, and Wo is the initial weight of the dried hydrogel.

In Vitro Drug Release Study

- An in vitro drug release study is performed using a Franz diffusion cell apparatus.
- A dialysis membrane is mounted between the donor and receptor compartments of the diffusion cell.
- A known quantity of the drug-loaded hydrogel is placed in the donor compartment.

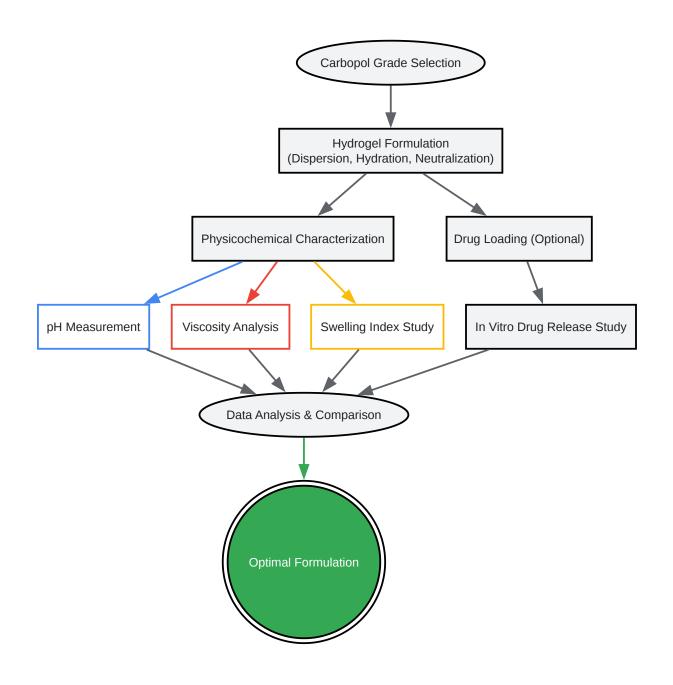


- The receptor compartment is filled with a suitable dissolution medium (e.g., phosphate buffer pH 7.4) and maintained at a constant temperature (37 \pm 0.5°C) with constant stirring.[7]
- At specific time intervals, aliquots of the dissolution medium are withdrawn from the receptor compartment and replaced with an equal volume of fresh medium.
- The drug concentration in the withdrawn samples is analyzed using a suitable analytical method, such as UV-Visible spectrophotometry or HPLC.

Experimental Workflow

The following diagram illustrates the typical workflow for the formulation and evaluation of Carbopol-based hydrogels.





Click to download full resolution via product page

Caption: Experimental workflow for Carbopol hydrogel formulation and evaluation.

Conclusion

The selection of the appropriate Carbopol grade is a critical determinant of the final properties of a hydrogel formulation. This guide provides a comparative framework to aid researchers in choosing the most suitable polymer based on the desired viscosity, swelling characteristics,



and drug release profile. For instance, Carbopol 940 is an excellent choice for highly viscous, clear topical gels, while Carbopol 971P may be more suitable for formulations requiring lower viscosity and faster drug release. By carefully considering the properties of each Carbopol grade and conducting thorough experimental evaluations as outlined in this guide, researchers can optimize their hydrogel formulations for specific therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rjptonline.org [rjptonline.org]
- 2. iajps.com [iajps.com]
- 3. mdpi.com [mdpi.com]
- 4. Carbopol Based Hydrogels for ITOPRIDE Hydrochloride Delivery; Synthesis, Characterization and Comparative Assessment with Various Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
- 7. permegear.com [permegear.com]
- 8. researchgate.net [researchgate.net]
- 9. What are the carbomer models [vacutaineradditives.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Flow and Thixotropic Parameters for Rheological Characterization of Hydrogels | MDPI [mdpi.com]
- 15. Current Understanding of Hydrogel for Drug Release and Tissue Engineering PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Comparative evaluation of different grades of Carbopol for hydrogel formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8065650#comparative-evaluation-of-different-grades-of-carbopol-for-hydrogel-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com